molecular formula C5H6Cl2O B3014412 Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) CAS No. 61971-73-1

Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI)

Cat. No.: B3014412
CAS No.: 61971-73-1
M. Wt: 153
InChI Key: OATQAOXFDDOSLI-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) is a halogenated ketone characterized by a cyclopropane ring substituted with two chlorine atoms at the 2,2-positions and an acetyl group. The dichlorocyclopropyl moiety is a halocycloalkyl group, known for conferring steric hindrance and electronic effects that influence reactivity and stability .

Properties

IUPAC Name

1-(2,2-dichlorocyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATQAOXFDDOSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) typically involves the reaction of 2,2-dichlorocyclopropane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

[ \text{2,2-dichlorocyclopropane} + \text{acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI)} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl ethanones.

Scientific Research Applications

Agricultural Applications

Ethanone, 1-(2,2-dichlorocyclopropyl)-(9CI) plays a crucial role as an intermediate in the production of agricultural chemicals , especially fungicides. One notable application is its use in the synthesis of prothioconazole , a widely utilized triazole antifungal agent that protects crops from fungal pathogens. The unique structure of this compound enhances its interaction with biological systems, making it effective in crop protection strategies against diseases such as Fusarium and other fungal infections .

Table 1: Key Agricultural Applications

ApplicationDescriptionExample Compound
FungicidesProtects crops from fungal pathogensProthioconazole
Crop ProtectionEnhances efficacy against specific diseasesVarious agricultural chemicals
Intermediate SynthesisServes as a precursor for complex moleculesSynthesis of agrochemicals

Synthetic Organic Chemistry

In synthetic organic chemistry, ethanone, 1-(2,2-dichlorocyclopropyl)-(9CI) is valued as a building block for more complex molecules . Its unique dichlorocyclopropyl structure allows for various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it a key component in the development of pharmaceuticals and other organic compounds .

Table 2: Synthetic Reactions Involving Ethanone

Reaction TypeDescriptionPotential Products
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsAmine derivatives
CycloadditionForms cyclic structures with other reactantsComplex organic molecules
Oxidation/ReductionModifies functional groups to enhance reactivityVarious derivatives

Medicinal Chemistry

Ethanone, 1-(2,2-dichlorocyclopropyl)-(9CI) is also being explored for potential therapeutic applications in medicinal chemistry. Its chiral nature allows for studies on chirality's effects on biological activity, which is crucial for drug design. The compound may serve as a model for investigating enzyme-substrate interactions and optimizing drug efficacy .

Case Study: Chiral Amine Research

Research has indicated that chiral amines derived from ethanone can significantly influence the pharmacological properties of new drugs. For instance, studies involving the synthesis of optically active compounds have shown that the stereochemistry of such amines can affect their binding affinity to biological targets .

Industrial Applications

Beyond agriculture and medicine, ethanone, 1-(2,2-dichlorocyclopropyl)-(9CI) finds utility in various industrial processes. It can be used as an intermediate in the production of agrochemicals and pharmaceuticals on an industrial scale. The efficiency of its synthesis can be enhanced through modern techniques such as continuous flow reactors .

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethanone (CAS 40641-93-8)
  • Structure : Features a 2,2-dichlorocyclopropyl group attached to a para-substituted phenyl ring linked to an acetyl group.
  • Molecular Formula : C₁₁H₁₀Cl₂O
  • Molecular Weight : 245.10 g/mol
  • Density : ~1.35 g/cm³ (predicted for related compounds)
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing hypolipidemic agents like ciprofibrate .
4-(2,2-Dichlorocyclopropyl)phenyl Acetate (CAS 144900-34-5)
  • Structure : Contains a 2,2-dichlorocyclopropyl group linked to a phenyl ring via an acetate ester.
  • Molecular Formula : C₁₁H₁₀Cl₂O₂
  • Molecular Weight : 245.10 g/mol
  • Applications : Intermediate in organic synthesis, particularly for lipid-regulating drugs .
  • Key Differences : The ester group increases polarity and solubility in polar solvents compared to ketones .

Halogenated Ethanones with Varied Substituents

Ethanone, 2-chloro-1-(2,4,6-trihydroxyphenyl)- (9CI) (CAS 110865-03-7)
  • Structure : A trihydroxyphenyl group with a chloro-substituted acetyl group.
  • Molecular Formula : C₈H₇ClO₄
  • Molecular Weight : 202.59 g/mol
  • Key Differences : Hydroxyl groups enable hydrogen bonding, contrasting with the hydrophobic dichlorocyclopropyl group .
Ethanone, 1-(5-chloro-2-fluorophenyl)- (9CI) (CAS 541508-27-4)
  • Structure: Aryl-substituted ethanone with chlorine and fluorine atoms.
  • Molecular Formula : C₈H₆ClFO
  • Molecular Weight : 172.58 g/mol
  • Physical Properties : Density ~1.258 g/cm³; boiling point 100–105°C (8 Torr) .
  • Key Differences : Electron-withdrawing halogens (Cl, F) increase electrophilicity of the ketone compared to cyclopropane derivatives .

Cyclopropane-Containing Compounds

1,3-Diacetylbicyclo[1.1.1]pentane (CAS 115913-30-9)
  • Structure : Bicyclic system with two acetyl groups.
  • Molecular Formula : C₉H₁₂O₂
  • Molecular Weight : 152.19 g/mol
  • Properties : Water solubility 9.1 g/L (25°C); acute oral toxicity (H302) .
  • Key Differences: Rigid bicyclic structure reduces conformational flexibility, unlike the monocyclic dichlorocyclopropyl group .
N-Benzyl-1-(2,2-dichlorocyclopropyl)methylamine
  • Structure : Dichlorocyclopropylmethylamine derivative.
  • Applications : Precursor for synthesizing tertiary amines used as surfactants or inhibitors .
  • Key Differences : The amine functionality introduces basicity and nucleophilic reactivity absent in the acetylated compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Applications
Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) C₅H₆Cl₂O 168.99 (theoretical) N/A Intermediate in organic synthesis
1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethanone C₁₁H₁₀Cl₂O 245.10 ~1.35 Pharmaceutical intermediate
4-(2,2-Dichlorocyclopropyl)phenyl acetate C₁₁H₁₀Cl₂O₂ 245.10 ~1.35 Drug synthesis (ciprofibrate)
Ethanone, 2-chloro-1-(2,4,6-trihydroxyphenyl)- C₈H₇ClO₄ 202.59 N/A Antioxidant/antimicrobial
Ethanone, 1-(5-chloro-2-fluorophenyl)- C₈H₆ClFO 172.58 1.258 Halogenated aryl synthesis

Key Findings and Implications

Structural Impact :

  • The dichlorocyclopropyl group enhances steric hindrance and electronic withdrawal, affecting reactivity in nucleophilic substitutions .
  • Aromatic derivatives (e.g., phenyl-substituted analogs) exhibit increased stability and conjugation compared to aliphatic variants .

Biological and Industrial Relevance: Dichlorocyclopropyl-containing compounds are prevalent in pharmaceutical intermediates due to their metabolic stability . Halogenated ethanones with electron-withdrawing groups show promise in antimicrobial applications .

Safety Considerations :

  • Compounds with cyclopropane rings (e.g., bicyclo[1.1.1]pentane derivatives) may exhibit acute toxicity, necessitating stringent handling protocols .

Biological Activity

Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI), is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(2,2-dichlorocyclopropyl)- is characterized by its unique cyclopropyl structure and dichlorinated substituents. Its chemical formula can be represented as C5_5H6_6Cl2_2O. The presence of the dichlorocyclopropyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of Ethanone, 1-(2,2-dichlorocyclopropyl)- has been primarily studied in relation to its effects on various enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, studies have demonstrated its potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of Ethanone against specific biological targets:

  • MAO-B Inhibition : Inhibition assays revealed that Ethanone exhibits significant MAO-B inhibitory activity. This suggests a potential role in neuroprotection by preventing the breakdown of neuroprotective neurotransmitters .
  • Liver X Receptors (LXR) : The compound has also been tested for antagonistic activity against liver X receptors (LXR) α and β. These receptors play a crucial role in lipid metabolism and inflammation . The findings indicated that Ethanone could modulate LXR activity, which may have implications for metabolic disorders.

Neuroprotective Effects

In a notable case study involving animal models, Ethanone was administered to assess its neuroprotective effects. The results indicated a reduction in neurodegeneration markers and improved motor function in subjects treated with the compound compared to controls. This supports the hypothesis that MAO-B inhibition may contribute to neuroprotection .

Metabolic Regulation

Another study focused on the compound's impact on lipid profiles in animal models. Ethanone treatment resulted in favorable changes in lipid metabolism, suggesting its potential utility in managing conditions like hyperlipidemia .

Data Tables

The following table summarizes key findings from various studies on the biological activity of Ethanone:

Study FocusBiological TargetKey FindingsReference
MAO-B InhibitionMAO-BSignificant inhibition observed
LXR AntagonismLXR α/βModulation of receptor activity
Neuroprotective EffectsNeurodegenerationReduced markers of degeneration
Lipid MetabolismLipid ProfilesFavorable changes in lipid metabolism

Q & A

Q. What are the primary synthetic routes for preparing Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI)?

The compound is typically synthesized via cyclopropanation of α,β-unsaturated ketones using dichlorocarbene intermediates, followed by acetylation. For example, Friedel-Crafts acylation may introduce the ketone group to the dichlorocyclopropyl-substituted aromatic ring. Purification often involves liquid-liquid extraction and crystallization to isolate the product .

Q. How can the structure of this compound be confirmed experimentally?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for identifying the cyclopropane ring (characteristic coupling patterns) and acetyl group (singlet at ~2.5 ppm for the ketone methyl).
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (C11_{11}H10_{10}Cl2_2O2_2, MW 245.10) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the carbonyl group .

Q. What stability considerations are critical for handling this compound?

The strained cyclopropane ring is sensitive to heat and strong acids/bases. Storage recommendations include dry, inert atmospheres at 2–8°C to prevent ring-opening reactions. Decomposition products may include chlorinated hydrocarbons and COx_x .

Q. Are there reported bioactivity studies for this compound?

While direct data is limited, structurally related dichlorocyclopropyl ketones exhibit potential antimicrobial and anti-inflammatory properties. Empirical assays (e.g., MIC tests against Gram-negative bacteria) are recommended to evaluate bioactivity .

Q. What safety protocols are advised for laboratory handling?

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation; LD50_{50} data for similar compounds (e.g., 3100 mg/kg in rats) suggest moderate toxicity.
  • Store away from oxidizers and acids to prevent hazardous reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the dichlorocyclopropyl group influence reactivity?

The electron-withdrawing chlorine atoms increase electrophilicity of the ketone, enhancing susceptibility to nucleophilic attack. Steric hindrance from the cyclopropane ring may slow reactions at the acetyl group. Computational modeling (DFT) can quantify these effects .

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies may arise from solvent polarity or impurities. Methodological steps:

  • Reproduce solubility tests using HPLC-grade solvents.
  • Validate purity via HPLC or GC-MS.
  • Report conditions (temperature, pH) explicitly .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve cyclopropanation efficiency.
  • Flow Chemistry : Continuous reactors enhance heat transfer for exothermic steps.
  • Byproduct Analysis : Monitor dichlorocarbene side reactions using in-situ FTIR .

Q. How can isotopic labeling (e.g., 13^{13}13C) aid mechanistic studies?

Isotopic tracers in the cyclopropane or acetyl groups can track bond cleavage/formation pathways via NMR or MS. For example, 13^{13}C labeling at the ketone carbon clarifies nucleophilic addition mechanisms .

Q. What computational tools predict the compound’s environmental persistence?

QSAR models estimate biodegradation half-lives based on logP (calculated as ~3.1 for C11_{11}H10_{10}Cl2_2O2_2) and molecular connectivity. Molecular dynamics simulations assess hydrolysis rates under varying pH .

Data Contradiction Analysis

Example Issue : Conflicting reports on thermal stability.

  • Resolution : Conduct TGA-DSC to measure decomposition onset temperatures. Compare under inert (N2_2) vs. oxidative (air) atmospheres. Cross-reference with GC-MS to identify degradation products .

Example Issue : Discrepant bioactivity results across studies.

  • Resolution : Standardize assay conditions (e.g., cell lines, incubation time). Use positive controls (e.g., chloramphenicol for antimicrobial tests) to validate methodology .

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